molecular formula C12H17NO2 B4611887 N-(3-methoxypropyl)-2-methylbenzamide

N-(3-methoxypropyl)-2-methylbenzamide

Cat. No.: B4611887
M. Wt: 207.27 g/mol
InChI Key: GPEYHLVDUPJQCC-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzamide core and a 3-methoxypropyl group attached to the amide nitrogen. This structure combines lipophilic (methyl and methoxypropyl) groups with the hydrogen-bonding capacity of the amide moiety, making it a versatile scaffold in medicinal and agrochemical research.

Properties

IUPAC Name

N-(3-methoxypropyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-10-6-3-4-7-11(10)12(14)13-8-5-9-15-2/h3-4,6-7H,5,8-9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEYHLVDUPJQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with 3-methoxypropylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methoxypropylamine to yield the desired benzamide.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The benzamide can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, thiols, polar aprotic solvents.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new analgesics and anti-inflammatory agents.

    Industry: Utilized in the formulation of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-methylbenzamide involves its interaction with specific molecular targets within biological systems. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include enzymes involved in inflammatory processes and pain signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of N-(3-methoxypropyl)-2-methylbenzamide can be contextualized by comparing it to structurally related benzamide derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name Structural Features Key Differences Biological Activity/Applications
This compound 2-methylbenzamide core; 3-methoxypropyl group on amide nitrogen. Reference compound for comparison. Potential PI3K pathway inhibition (inferred from analogs); possible agrochemical use (e.g., pesticide) .
2-Methyl-N-(3-isopropoxyphenyl)benzamide 2-methylbenzamide core; isopropoxy group on phenyl ring. Replaces methoxypropyl with isopropoxy, reducing nitrogen substitution. Known as mepronil ; used as a fungicide in agriculture .
2-Amino-N-(3-methoxypropyl)benzamide Amino group at position 2 on benzene; methoxypropyl on amide nitrogen. Amino group enhances hydrogen bonding but reduces lipophilicity. Increased reactivity in medicinal chemistry; potential building block for drug candidates .
N-(4-(Butan-2-yl)phenyl)-2-methylbenzamide 2-methylbenzamide core; butan-2-yl group on phenyl ring. Aliphatic chain (butan-2-yl) instead of methoxypropyl; different substitution site. Explored for material science applications due to hydrophobic substituents .
N-(3-Methoxypropyl)-4-isopropoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride Benzamide fused with thiazole ring; isopropoxy and methoxypropyl groups. Complex heterocyclic structure enhances target specificity. Anticancer applications; optimized for receptor binding via thiazole and hydrophilic groups .

Key Insights from Comparative Analysis

Substituent Effects on Bioactivity The 3-methoxypropyl group enhances solubility and membrane permeability compared to purely aromatic or aliphatic substituents (e.g., butan-2-yl in ). Amino or hydroxy groups (e.g., 2-Amino-N-(3-methoxypropyl)benzamide ) increase hydrogen-bonding capacity, improving interactions with biological targets but may reduce metabolic stability.

Agrochemical vs. Pharmaceutical Applications

  • Compounds like mepronil (2-Methyl-N-(3-isopropoxyphenyl)benzamide ) highlight the role of benzamides in agriculture, whereas analogs with heterocycles (e.g., thiazole in ) are prioritized in drug discovery.

Structural Complexity and Target Specificity

  • Addition of heterocycles (e.g., thiazole in ) or fused rings (e.g., triazole in ) improves selectivity for enzymes like PI3K or kinases, critical in cancer therapy.

Q & A

Q. Q. What experimental approaches validate the proposed mechanism of action for This compound in disease models?

  • Methodological Answer :
  • CRISPR Knockout : Validate target engagement by comparing wild-type vs. gene-edited cell lines .
  • PET Imaging : Radiolabel with ¹¹C or ¹⁸F to track biodistribution in murine xenografts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-methoxypropyl)-2-methylbenzamide
Reactant of Route 2
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N-(3-methoxypropyl)-2-methylbenzamide

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